1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea
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Overview
Description
1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea is an organic compound that belongs to the class of ureas. It features a phenyl group substituted with methoxy groups and a hydroxyphenylpropyl group. Compounds of this nature are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea typically involves the reaction of 3,4-dimethoxyaniline with an isocyanate derivative. The reaction conditions may include:
- Solvent: Common solvents like dichloromethane or ethanol.
- Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
- Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The urea group can be reduced to form amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The methoxy and hydroxy groups may play a role in binding to active sites or influencing the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-phenylurea: Lacks the hydroxypropyl group.
1-(3,4-Dimethoxyphenyl)-3-(2-hydroxyethyl)urea: Has a shorter hydroxyalkyl chain.
1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-3-methylpropyl)urea: Contains a methyl group instead of a phenyl group.
Uniqueness
1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-23-16-9-8-14(11-17(16)24-2)20-18(22)19-12-15(21)10-13-6-4-3-5-7-13/h3-9,11,15,21H,10,12H2,1-2H3,(H2,19,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPNNBCCRCZIMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NCC(CC2=CC=CC=C2)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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